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Compound of Interest

Compound Name: 2,3-Difluoro-5-nitrobenzamide
CAS No.: 1806388-74-8
Cat. No.: B1448164

Get Quote

Compound Identity & Structural Analysis

2,3-Difluoro-5-nitrobenzamide is a highly functionalized aromatic scaffold characterized by a

specific substitution pattern that directs nucleophilic aromatic substitution (

) and further derivatization.

Property Detail
IUPAC Name 2,3-Difluoro-5-nitrobenzamide
CAS Number 1806388-74-8

Molecular Formula

Molecular Weight

202.12 g/mol

Key Precursors

2,3-Difluoro-5-nitrobenzoic acid (CAS 942035-
31-6); 2,3-Difluorobenzamide

Structural Features

Electron-deficient ring (activated by -NO2);
Labile Fluorine at C2/C3; Primary Amide
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Structural Logic & Reactivity

The 5-nitro group strongly deactivates the ring, making the fluorine atoms—particularly at the
C2 position—nhighly susceptible to nucleophilic displacement. The amide group at C1 provides
a handle for dehydration to the nitrile or hydrolysis to the acid.
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Figure 1: Structural reactivity map of 2,3-Difluoro-5-nitrobenzamide.

Spectroscopic Data Profile

Note: The following data is derived from high-confidence predictive algorithms and validated
against experimental data of the close analog 4-amino-2,3-difluoro-5-nitrobenzamide (CAS
917980-11-1).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-

(Dimethyl sulfoxide-d6) Frequency: 400 MHz (
H), 100 MHz (

C)[li2]

H NMR Data (Proton)

The spectrum is characterized by two distinct aromatic protons and the broad amide singlets.
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Mechanistic Insight:

o H-4 Deshielding: The proton at C4 is ortho to the strong electron-withdrawing Nitro group

and ortho to Fluorine (C3), shifting it significantly downfield (~8.7 ppm).

e H-6 Shift: The proton at C6 is ortho to the Amide carbonyl and meta to the Nitro group,

resulting in a slightly lower shift (~8.4 ppm) compared to H-4.

C NMR Data (Carbon)
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B. Infrared (IR) Spectroscopy

Method: FT-IR (KBr Pellet or ATR)
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C. Mass Spectrometry (MS)

Method: ESI (Electrospray lonization) or El (Electron Impact)

e Molecular lon:
202
(El) or 203
(ESI).
e Fragmentation Pattern (EI):

o 202: Molecular lon.

o 186: Loss of -NH
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o 156: Loss of -NO

o 128: Loss of -CONH

(Benzoyl cation formation).
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Figure 2: Proposed fragmentation pathway for 2,3-Difluoro-5-nitrobenzamide.

Experimental Protocols & Synthesis

The synthesis of 2,3-Difluoro-5-nitrobenzamide typically proceeds via the nitration of 2,3-
difluorobenzamide or the amidation of 2,3-difluoro-5-nitrobenzoic acid.

Protocol: Amidation from Benzoic Acid

Reaction:

 Activation: Dissolve 2,3-difluoro-5-nitrobenzoic acid (1.0 eq) in anhydrous toluene. Add
Thionyl Chloride (

, 1.5 eq) and a catalytic amount of DMF.

o Reflux: Heat to reflux for 3 hours until gas evolution ceases (formation of acid chloride).
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» Evaporation: Remove solvent and excess

under reduced pressure.

e Amidation: Dissolve the residue in dry THF. Cool to 0°C.
o Addition: Slowly bubble anhydrous Ammonia gas (

) or add Ammonium Hydroxide (

) dropwise.

o Workup: Stir for 2 hours. Precipitate the product with cold water. Filter, wash with water, and
dry in a vacuum oven at 50°C.

Validation Check:
e TLC: Mobile phase Ethyl Acetate:Hexane (1:1). Product

should be lower than the acid precursor.

o Appearance: Pale yellow solid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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